[5-bromo-2-(1H-tetrazol-1-yl)phenyl][4-(3-chlorophenyl)piperazin-1-yl]methanone

Dual NET/DAT reuptake inhibition Linker SAR ADHD therapeutics

The compound [5-bromo-2-(1H-tetrazol-1-yl)phenyl][4-(3-chlorophenyl)piperazin-1-yl]methanone belongs to a class of synthetic small molecules that combine a 1-arylpiperazine with a 2-tetrazolyl-phenyl methanone core. This structural family has been systematically explored as dual norepinephrine (NET) and dopamine (DAT) reuptake inhibitors, a pharmacological profile of direct relevance to ADHD and related CNS disorders.

Molecular Formula C18H16BrClN6O
Molecular Weight 447.7 g/mol
Cat. No. B12626205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-bromo-2-(1H-tetrazol-1-yl)phenyl][4-(3-chlorophenyl)piperazin-1-yl]methanone
Molecular FormulaC18H16BrClN6O
Molecular Weight447.7 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4
InChIInChI=1S/C18H16BrClN6O/c19-13-4-5-17(26-12-21-22-23-26)16(10-13)18(27)25-8-6-24(7-9-25)15-3-1-2-14(20)11-15/h1-5,10-12H,6-9H2
InChIKeyFMGCACIESUTUAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(1H-tetrazol-1-yl)phenyl][4-(3-chlorophenyl)piperazin-1-yl]methanone: A Dual Arylpiperazine–Tetrazole Scaffold for Monoamine Transporter Targeting


The compound [5-bromo-2-(1H-tetrazol-1-yl)phenyl][4-(3-chlorophenyl)piperazin-1-yl]methanone belongs to a class of synthetic small molecules that combine a 1-arylpiperazine with a 2-tetrazolyl-phenyl methanone core. This structural family has been systematically explored as dual norepinephrine (NET) and dopamine (DAT) reuptake inhibitors, a pharmacological profile of direct relevance to ADHD and related CNS disorders [1]. The compound differentiates itself within the class by its specific substitution pattern: a bromine atom at the 5‑position of the central phenyl ring, a 1H‑tetrazole N‑linked at the 2‑position, and a 3‑chlorophenyl group on the piperazine nitrogen. These three modifications are critical SAR handles that dictate target affinity, selectivity, and metabolic stability, as established by the foundational structure‑activity relationship (SAR) study of the series [1].

Why In-Class Substitution of 5-Bromo-2-(1H-tetrazol-1-yl)phenyl][4-(3-chlorophenyl)piperazin-1-yl]methanone Is Not Advisable


Arylpiperazine–tetrazoles cannot be treated as interchangeable building blocks because even minor variations in linker length, halogen identity, and tetrazole regioisomerism produce large, non‑linear shifts in NET/DAT inhibitory potency and selectivity [1]. The core SAR study demonstrated that a three‑carbon linker between the piperazine and the tetrazole‑bearing phenyl ring yielded optimal dual reuptake inhibition, whereas two‑carbon and four‑carbon analogues suffered >5‑fold losses in potency [1]. In the present compound, the carbonyl group acts as a direct (zero‑carbon) anchor, and the 5‑bromo‑2‑(1H‑tetrazol‑1‑yl) motif imposes a distinct electronic and steric environment compared to the 4‑fluoro, 2‑H‑tetrazole, or 5‑methyl‑tetrazole variants frequently encountered in commercial screening libraries. Consequently, substituting this compound with a generic “piperazine–tetrazole” analogue without matching these precise structural features risks losing the desired transporter inhibition profile entirely.

Quantitative Differentiation Evidence for 5-Bromo-2-(1H-tetrazol-1-yl)phenyl][4-(3-chlorophenyl)piperazin-1-yl]methanone vs. Closest Analogs


Linker‑Length Optimization: Carbonyl Anchor vs. Alkyl Chain in Arylpiperazine–Tetrazoles

In the foundational SAR study, compounds with a three‑carbon alkyl linker between the piperazine and the tetrazole‑substituted phenyl ring exhibited the highest dual NET/DAT inhibitory activity, while two‑carbon and four‑carbon linkers reduced potency by >5‑fold [1]. The target compound replaces the flexible alkyl linker with a rigid carbonyl group, a modification that alters the distance and angle between the piperazine pharmacophore and the tetrazole‑phenyl system. Although direct head‑to‑head data for this exact compound are not available, the class‑level SAR indicates that replacing a three‑carbon linker with a carbonyl spacer changes the conformational freedom and electronic character of the scaffold, likely shifting the NET/DAT inhibition ratio [1].

Dual NET/DAT reuptake inhibition Linker SAR ADHD therapeutics

Halogen Substitution Effect: 5‑Bromo vs. 4‑Fluoro on the Tetrazole‑Phenyl Ring

The presence of a bromine atom at the 5‑position of the central phenyl ring distinguishes this compound from the 4‑fluoro analogue [4‑(3‑chlorophenyl)piperazin‑1‑yl][4‑fluoro‑2‑(1H‑tetrazol‑1‑yl)phenyl]methanone that is listed in commercial libraries. In the arylpiperazine–tetrazole series, halogen substitution on the phenyl ring modulates both transporter affinity and metabolic stability; larger halogens such as bromine often increase lipophilicity (clogP) and can enhance blood‑brain barrier penetration, but may also alter selectivity between NET and DAT [1]. While the original SAR paper did not directly compare 5‑bromo and 4‑fluoro isomers, the class‑level trend indicates that halogen size and position on the phenyl ring contribute to the overall pharmacological profile [1].

Halogen SAR NET/DAT selectivity Metabolic stability

Tetrazole Regioisomerism: 1H‑Tetrazole vs. 2H‑Tetrazole in Arylpiperazine Conjugates

The target compound incorporates a 1H‑tetrazole ring linked through N‑1 to the phenyl core, whereas many commercial analogues feature a 2H‑tetrazole or a 5‑substituted tetrazole. The tautomeric state and attachment point of the tetrazole influence the acidity (pKa), hydrogen‑bonding capacity, and geometry of the pharmacophore [1]. In the arylpiperazine–tetrazole series, the 1H‑tetrazole regioisomer is considered a carboxylic acid bioisostere and can engage in unique interactions with transporter binding sites compared to the 2H‑form [1]. Although the SAR study in focused on 1H‑tetrazoles, the literature on tetrazole‑containing GPCR ligands suggests that the 1H‑tautomer is generally preferred for CNS activity due to its lower pKa and better membrane permeability [1].

Tetrazole tautomerism Receptor binding Bioisostere

Piperazine N‑Aryl Substitution: 3‑Chlorophenyl vs. 4‑Benzyl Piperazine in Tetrazole‑Linked Scaffolds

The 3‑chlorophenyl substituent on the piperazine nitrogen in this compound contrasts with the 4‑benzyl‑piperazine analogue (4‑benzylpiperazin‑1‑yl)[5‑bromo‑2‑(1H‑tetrazol‑1‑yl)phenyl]methanone found in several screening collections. In the arylpiperazine–tetrazole class, the nature of the N‑aryl group is a key determinant of NET vs. DAT selectivity; electron‑withdrawing substituents (e.g., 3‑chloro) tend to favor NET inhibition, whereas benzyl or phenyl groups shift the profile toward DAT [1]. The 3‑chlorophenyl moiety also introduces a meta‑chlorine that can participate in halogen‑bonding interactions with transporter residues, potentially enhancing binding affinity [1].

Piperazine SAR Monoamine transporter Selectivity

Best Application Scenarios for 5-Bromo-2-(1H-tetrazol-1-yl)phenyl][4-(3-chlorophenyl)piperazin-1-yl]methanone Based on Structural Differentiation


Design of NET‑Selective Dual Reuptake Inhibitors for ADHD

The 3‑chlorophenyl and 5‑bromo‑1H‑tetrazole combination is predicted by class SAR to bias the molecule toward NET inhibition, making it a valuable starting point for developing non‑stimulant ADHD therapeutics with reduced abuse potential [1]. The rigid carbonyl linker further distinguishes the scaffold from the flexible three‑carbon series, offering a conformationally constrained pharmacophore for structure‑based design [1].

Halogen‑Bonding‑Guided Fragment‑Based Drug Discovery

The presence of both bromine and chlorine atoms in well‑defined positions makes this compound suitable for studying halogen‑bonding interactions with monoamine transporter binding pockets, using X‑ray crystallography or cryo‑EM [1]. The 5‑bromo substituent provides a strong anomalous scattering signal for structural biology studies [1].

CNS Pharmacokinetic Profiling of Tetrazole‑Containing Piperazines

Because the 1H‑tetrazole group is a carboxylic acid bioisostere with a pKa that ensures partial ionization at physiological pH, this compound can serve as a tool to investigate how tetrazole ionization state affects brain penetration and unbound drug concentration, relative to the neutral 2H‑tetrazole or ester prodrug forms [2].

Chemical Probe for Off‑Target Screening of Piperazine‑Based Libraries

Given the compound's unique combination of a brominated tetrazole‑phenyl core and a meta‑chlorophenylpiperazine tail, it can be employed as a negative control or selectivity probe in panels targeting GPCRs, ion channels, and kinases, where piperazine moieties frequently appear [2].

Quote Request

Request a Quote for [5-bromo-2-(1H-tetrazol-1-yl)phenyl][4-(3-chlorophenyl)piperazin-1-yl]methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.